An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-nitroindan-1,3-dione
An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-nitroindan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Acetyl-4-nitroindan-1,3-dione, a molecule of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 4-nitroindan-1,3-dione, followed by its C-acylation to yield the final product. This document details the experimental protocols, relevant quantitative data, and a visualization of the synthetic pathway.
Chemical Properties and Data
A summary of the key chemical properties for the target compound and its precursor is provided below for quick reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Nitroindan-1,3-dione | C₉H₅NO₄ | 191.14 | 4535-07-3 |
| 2-Acetyl-4-nitroindan-1,3-dione | C₁₁H₇NO₅ | 233.18 | 25125-04-6[1] |
Synthetic Pathway
The synthesis of 2-Acetyl-4-nitroindan-1,3-dione is accomplished through a two-step reaction sequence. The first step involves the synthesis of 4-nitroindan-1,3-dione from 3-nitrophthalic acid. The subsequent step is the C-acylation of the 4-nitroindan-1,3-dione intermediate.
Caption: Synthetic pathway for 2-Acetyl-4-nitroindan-1,3-dione.
Experimental Protocols
Step 1: Synthesis of 4-Nitroindan-1,3-dione
General Procedure (based on analogous syntheses):
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A mixture of 3-nitrophthalic acid and malonic acid is prepared in a suitable reaction vessel.
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Acetic anhydride is added as both a reagent and a solvent.
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The reaction mixture is heated to reflux for a specified period to facilitate the condensation and cyclization reactions.
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Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
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The crude 4-nitroindan-1,3-dione is collected by filtration, washed with water, and dried.
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Further purification can be achieved by recrystallization from an appropriate solvent.
Step 2: Synthesis of 2-Acetyl-4-nitroindan-1,3-dione
The C-acylation of 4-nitroindan-1,3-dione at the 2-position can be accomplished using acetic anhydride. The following is a general procedure adapted from a method for the C-acylation of various 1,3-indandiones.
General Experimental Procedure:
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To a solution of 4-nitroindan-1,3-dione in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a base such as triethylamine or pyridine.
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Cool the mixture in an ice bath.
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Slowly add acetic anhydride to the cooled solution with stirring.
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Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography.
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Upon completion, the reaction mixture is quenched with a dilute acid solution (e.g., 1 M HCl) and extracted with an organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford 2-acetyl-4-nitroindan-1,3-dione.
Quantitative Data
Detailed quantitative data for the synthesis of 2-Acetyl-4-nitroindan-1,3-dione is limited in the available literature. However, for the C-acylation of 4-nitro-2,3-dihydro-1H-indene-1,3-dione with other carboxylic acids, high yields have been reported. For instance, the reaction with isovaleric acid yielded the corresponding 2-acyl derivative in 93% yield, and with phenylacetic acid, the yield was 95%.
Characterization Data
While specific NMR data for 2-Acetyl-4-nitroindan-1,3-dione is not provided in the searched literature, the following are representative ¹H NMR chemical shifts for a similar compound, 2-(3-Methylbutanoyl)-4-nitro-1H-indene-1,3(2H)-dione, in CDCl₃: δ 8.13 – 7.79 (m, 3H), 2.89 (dd, J = 7.90, 7.26 Hz, 2H), 2.23 (dp, J = 13.67, 6.83 Hz, 1H), 1.04 (dd, J = 6.67, 2.70 Hz, 6H). For another analogue, 2-(2-phenylacetyl)-4-nitro-1H-indene-1,3(2H)-dione, the ¹H NMR (CDCl₃) signals are: δ 8.14 – 7.82 (m, 3H), 7.48 – 7.26 (m, 5H), 4.28 ppm (d, J = 6.4 Hz, 2H). It is expected that the ¹H NMR spectrum of 2-Acetyl-4-nitroindan-1,3-dione would show signals corresponding to the aromatic protons of the nitroindan-1,3-dione core and a singlet for the acetyl methyl group.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-Acetyl-4-nitroindan-1,3-dione.
Caption: General experimental workflow for the synthesis of 2-Acetyl-4-nitroindan-1,3-dione.
